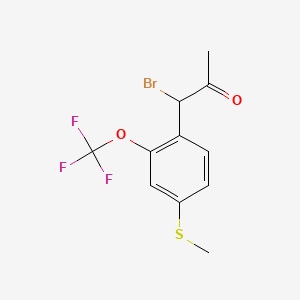

1-Bromo-1-(4-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18822795

Molecular Formula: C11H10BrF3O2S

Molecular Weight: 343.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrF3O2S |

|---|---|

| Molecular Weight | 343.16 g/mol |

| IUPAC Name | 1-bromo-1-[4-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C11H10BrF3O2S/c1-6(16)10(12)8-4-3-7(18-2)5-9(8)17-11(13,14)15/h3-5,10H,1-2H3 |

| Standard InChI Key | JMJRBSPMRAMZFK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-bromo-1-[4-(methylsulfanyl)-2-(trifluoromethoxy)phenyl]propan-2-one, reflects its substitution pattern: a bromine atom at the propan-2-one’s α-position, a methylthio group at the phenyl ring’s para position, and a trifluoromethoxy group at the ortho position . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 343.16 g/mol |

| CAS Number | Not formally assigned |

| SMILES | CC(=O)C(C1=C(C=C(C=C1)SC)OC(F)(F)F)Br |

| InChI Key | HCMOUQTZWKVLDS-UHFFFAOYSA-N |

The trifluoromethoxy group () introduces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing electrophilic substitution reactivity. Meanwhile, the methylthio group () contributes to lipophilicity, influencing solubility in organic solvents like dichloromethane and dimethylformamide .

Spectral Data and Structural Confirmation

While direct spectral data for this compound is scarce, analogous brominated ketones exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy:

-

NMR: A singlet at δ 2.6–3.0 ppm for the ketone’s methyl group, coupled with aromatic proton resonances split by substituents .

-

NMR: A carbonyl carbon signal near δ 200 ppm and distinct shifts for (δ 120–125 ppm) and (δ 15–20 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 343.16 and fragment ions corresponding to bromine loss ().

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves bromination of a pre-functionalized propan-2-one precursor. A plausible route, inferred from analogous compounds, includes:

-

Preparation of 1-(4-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one:

-

Friedel-Crafts acylation of 4-(methylthio)-2-(trifluoromethoxy)benzene with acetyl chloride.

-

Use of Lewis acids (e.g., ) in anhydrous dichloromethane at 0–5°C.

-

-

Bromination:

-

Treatment with -bromosuccinimide (NBS) or bromine () in or .

-

Radical-initiated bromination at the α-position, requiring azobisisobutyronitrile (AIBN) as a catalyst.

-

Representative Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Reaction Time | 6–12 hours |

| Yield | 60–75% (optimized) |

Challenges in Purification

-

Byproduct Formation: Competing bromination at the phenyl ring or over-oxidation of the methylthio group .

-

Purification Methods: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol-water mixtures.

Reactivity and Functional Group Transformations

Nucleophilic Substitution at the Bromine Site

The α-bromo ketone moiety undergoes nucleophilic substitution with amines, thiols, or alkoxides, forming C–N, C–S, or C–O bonds. For example:

This reactivity is exploited in synthesizing β-amino ketones, precursors to heterocycles like pyrroles .

Oxidation of the Methylthio Group

The group oxidizes to sulfoxide () or sulfone () using or meta-chloroperbenzoic acid (mCPBA). Sulfone derivatives exhibit enhanced electrophilicity, facilitating aryl coupling reactions.

Ketone Reduction

Catalytic hydrogenation (e.g., , ) reduces the carbonyl to a secondary alcohol, enabling access to chiral building blocks for pharmaceuticals .

Applications in Pharmaceutical and Materials Chemistry

Intermediate in Drug Synthesis

The compound’s trifluoromethoxy group is prevalent in bioactive molecules due to its metabolic stability and lipophilicity. Examples include:

-

Anticancer Agents: Analogous brominated ketones inhibit kinase enzymes by alkylating cysteine residues.

-

Antimicrobials: Trifluoromethoxy-substituted aromatics disrupt bacterial cell membranes.

Agrochemistry

Derivatives function as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

Research Challenges and Future Directions

Stability Issues

-

Hydrolytic Sensitivity: The α-bromo ketone is prone to hydrolysis in aqueous media, necessitating anhydrous storage.

-

Thermal Decomposition: Degradation above 150°C limits high-temperature applications.

Synthetic Scalability

Current methodologies suffer from moderate yields and expensive catalysts. Flow chemistry and photocatalysis are promising alternatives for large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume